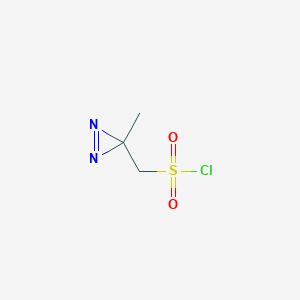

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

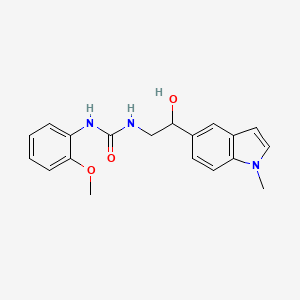

“(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1936050-60-0 . It has a molecular weight of 168.6 and its IUPAC name is (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is 1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is C3H5ClN2O2S . It has a molecular weight of 168.60 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学的研究の応用

Chemical Synthesis and Reactivity

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is not directly referenced in available literature, but related compounds provide insights into potential applications in chemical synthesis and reactivity. For instance, the addition of methanesulfenyl chloride to various compounds can lead to the formation of Markownikoff products, indicating its reactivity and potential in synthesizing derivatives (J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974). Similarly, methanesulfonyl chloride has been utilized in the activation of methane to methanesulfonic acid (MSA), showcasing a direct and selective route for converting methane into a valuable chemical feedstock without overoxidation (Christian Díaz-Urrutia, T. Ott, 2019).

Structural Analysis and Molecular Modeling

The molecular structure of methane sulfonyl chloride has been studied through electron diffraction, which provides a basis for understanding the molecular geometry and reactivity of sulfonyl chlorides, including (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride (M. Hargittai, I. Hargittai, 1973).

Microbial Metabolism

While not directly related to (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride, the microbial metabolism of methanesulfonic acid highlights the biological interactions of methane-derived compounds. Such studies provide insights into the biogeochemical cycling of sulfur and the microbial utilization of methane-derived sulfonates (Donovan P. Kelly, J. Murrell, 1999).

Synthesis of Derivatives

Methanesulfonyl chloride is a key reagent in the synthesis of various derivatives, such as methyl sulfonamide, demonstrating its utility in organic synthesis and the potential for creating a wide range of chemical entities (Zhao Li-fang, 2002).

Critique and Discussion

The conversion of methane to methanesulfonic acid, while innovative, has been critiqued for the proposed mechanism's plausibility, underscoring the importance of scrutinizing reaction pathways and the challenges in directly utilizing methane (V. A. Roytman, D. A. Singleton, 2019).

Safety and Hazards

特性

IUPAC Name |

(3-methyldiazirin-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNPRZTIFFTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-nitrobenzamide](/img/structure/B2845626.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)

methanone](/img/structure/B2845632.png)

![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)

![Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2845641.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)

![N-(4-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2845645.png)

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid](/img/structure/B2845648.png)